Ethyl 4-chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

Description

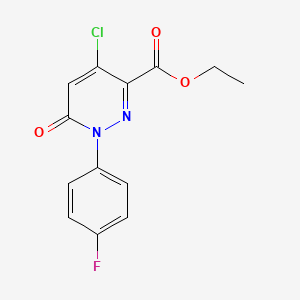

Ethyl 4-chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate (CAS: 339031-90-2, MFCD00243751) is a pyridazine derivative with a molecular formula of C₁₃H₁₀ClFN₂O₃ and a molecular weight of 296.69 g/mol. Structurally, it features:

- A chlorine atom at position 4 of the pyridazine ring.

- A 4-fluorophenyl group at position 1, introducing electron-withdrawing properties.

- An ethyl ester moiety at position 3, contributing to lipophilicity.

- A keto group at position 6, enabling hydrogen bonding.

This compound is used in medicinal chemistry research, particularly as a precursor for synthesizing bioactive molecules targeting enzymes or receptors . Its commercial availability (e.g., from CymitQuimica and Pharmint) underscores its relevance in drug discovery, though some suppliers list it as discontinued .

Properties

IUPAC Name |

ethyl 4-chloro-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O3/c1-2-20-13(19)12-10(14)7-11(18)17(16-12)9-5-3-8(15)4-6-9/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEWVPRXMRTICZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1Cl)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate typically involves the reaction of 4-chloro-3-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyridazine derivative. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions.

Reduction Reactions: The carbonyl group in the pyridazine ring can be reduced to form corresponding alcohol derivatives.

Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

The major products formed from these reactions include substituted pyridazine derivatives, reduced alcohols, and oxidized ketones or carboxylic acids .

Scientific Research Applications

Ethyl 4-chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with five analogs, highlighting substituent variations and their implications.

Table 1: Structural Comparison of Pyridazine Derivatives

Key Observations

Substituent Effects at Position 1: The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects compared to phenyl (477854-72-1) or 3,5-dichlorophenyl (93641-38-4), which are stronger electron-withdrawing or bulky substituents. This balance may enhance binding affinity in drug-receptor interactions .

Substituent Effects at Position 4 :

- Chlorine (target compound) offers moderate electronegativity and steric bulk, whereas trifluoromethyl (CF₃) (477854-72-1, 478067-01-5) significantly increases hydrophobicity and metabolic resistance .

Molecular Weight Trends :

- The target compound (296.69 g/mol) is lighter than dichlorophenyl (347.58 g/mol) or dual-CF₃ derivatives (402.26 g/mol), suggesting better bioavailability .

Table 2: Physicochemical and Commercial Comparison

Research Implications

- Medicinal Chemistry : The target compound’s fluorine and chlorine substituents make it a candidate for optimizing kinase inhibitors or anti-inflammatory agents, where electron-withdrawing groups enhance target engagement .

- Structural Tunability : Substituting position 1 with bulkier groups (e.g., 3,5-dichlorophenyl) may improve selectivity but reduce solubility, as seen in dichlorophenyl derivatives .

- Synthetic Challenges : Introducing CF₃ groups (e.g., 478067-01-5) requires specialized fluorination protocols, increasing production costs .

Biological Activity

Ethyl 4-chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate (CAS Number: 339031-90-2) is a bioactive compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C₁₃H₁₀ClFN₂O₃

- Molecular Weight : 296.68 g/mol

- Melting Point : 126–128 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is believed to exert its effects through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : The compound could act as a ligand for certain receptors, influencing signaling pathways.

- Antioxidant Activity : Research indicates that similar compounds exhibit antioxidant properties, which may contribute to cellular protection against oxidative stress.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyridazine derivatives, including this compound. The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds like this compound have been studied for their anti-inflammatory properties. In vitro studies suggest that this compound can reduce the production of pro-inflammatory cytokines.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of pyridazine exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This compound was included in this study and showed promising results against E. coli and S. aureus .

- Research on Anti-inflammatory Properties : Another study investigated the anti-inflammatory effects of pyridazine derivatives in a murine model of inflammation. The results indicated that these compounds significantly reduced edema and inflammatory markers, suggesting a potential therapeutic application for inflammatory diseases .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound has a high affinity for certain enzymes involved in inflammation and infection pathways .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Ethyl 4-chloro-1-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate, and how can reaction parameters be optimized?

- Methodology :

- Cyclization : Start with a pyridazine precursor, such as ethyl 6-oxo-1,6-dihydro-3-pyridazinecarboxylate (analogous to ), and introduce substituents stepwise. Chlorination at the 4-position can be achieved using POCl₃ or SOCl₂ under reflux, while the 4-fluorophenyl group may be introduced via nucleophilic substitution or Suzuki coupling.

- Optimization : Control temperature (70–100°C) and stoichiometry to minimize side products. For example, demonstrates the use of NaOH in methanol at 70°C for cyclization, which could be adapted for pyridazine ring formation.

- Yield : Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography improves purity. Reported yields for similar esters range from 70–89% (e.g., ).

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination. highlights its robustness for small-molecule refinement.

- Spectroscopy :

- NMR : Compare δ values for aromatic protons (4-fluorophenyl: ~7.2–7.5 ppm) and ester carbonyl (~165–170 ppm).

- MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ (Exact mass calculation from ).

- HPLC : Purity >95% via reverse-phase methods.

Q. What safety protocols should be followed when handling this compound?

- PPE : Lab coat, nitrile gloves, and goggles.

- Storage : Inert atmosphere (N₂/Ar), desiccated at 2–8°C (analogous to ).

- Waste Disposal : Neutralize with dilute NaOH before disposal (based on SDS for sulfanyl analogs in ).

- Reference :

Advanced Research Questions

Q. How can regioselective chlorination at the pyridazine 4-position be achieved, and what factors influence selectivity?

- Mechanistic Insight : Chlorinating agents (e.g., POCl₃) target electron-deficient positions. The 4-position is activated by adjacent carbonyl groups (6-oxo) and the ester (3-carboxylate).

- Optimization : Use catalytic DMAP or DMF to enhance reactivity. Monitor reaction progress via TLC (hexane:ethyl acetate).

- Reference :

Q. How to resolve contradictions between NMR and MS data during characterization?

- Case Example : If NMR suggests a dihydro-pyridazine tautomer but MS indicates a different molecular ion, employ:

- Variable Temperature NMR : To detect tautomeric equilibria.

- DFT Calculations : Predict stable tautomers and compare with experimental data.

- 2D NMR (COSY, HSQC) : Assign protons and carbons unambiguously.

Q. Can this compound serve as a precursor for antiretroviral agents, and what modifications are required?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.